molecular formula C16H20BrFO5 B12225689 tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-6-fluorobenzoate

tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-6-fluorobenzoate

Cat. No.: B12225689
M. Wt: 391.23 g/mol
InChI Key: BGPZTYDPUFSHQH-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-6-fluorobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of tert-butyl, bromo, tert-butoxycarbonyl, and fluorine substituents on a benzoate core. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-6-fluorobenzoate typically involves the esterification of 3-bromo-2-hydroxy-6-fluorobenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-6-fluorobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form different oxidation states of the benzoate core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzoates, while reduction reactions can produce the corresponding alcohols.

Scientific Research Applications

tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-6-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-6-fluorobenzoate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. The bromine and fluorine substituents can influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-((tert-butoxycarbonyl)oxy)-3-bromo-2-fluorobenzoate
  • tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-4-fluorobenzoate
  • tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-5-fluorobenzoate

Uniqueness

tert-Butyl 3-bromo-2-((tert-butoxycarbonyl)oxy)-6-fluorobenzoate is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and selectivity. The presence of both bromine and fluorine atoms on the benzoate core provides unique opportunities for selective functionalization and derivatization .

Properties

Molecular Formula

C16H20BrFO5

Molecular Weight

391.23 g/mol

IUPAC Name

tert-butyl 3-bromo-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate

InChI

InChI=1S/C16H20BrFO5/c1-15(2,3)22-13(19)11-10(18)8-7-9(17)12(11)21-14(20)23-16(4,5)6/h7-8H,1-6H3

InChI Key

BGPZTYDPUFSHQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1OC(=O)OC(C)(C)C)Br)F

Origin of Product

United States

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